Technical Guide: (4-Boc-aminophenyl)boronic acid
Technical Guide: (4-Boc-aminophenyl)boronic acid
CAS Number: 380430-49-9
This technical guide provides a comprehensive overview of (4-Boc-aminophenyl)boronic acid, a versatile reagent in organic synthesis, particularly for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.
Chemical Properties and Data
(4-Boc-aminophenyl)boronic acid, systematically named [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the aniline (B41778) moiety enhances its stability and solubility in organic solvents, while the boronic acid functional group makes it a key participant in various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 380430-49-9 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₄ | [1] |
| Molecular Weight | 237.06 g/mol | |
| Melting Point | 199-204 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥95.0% | |
| Solubility | Soluble in Methanol. Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL). | [2][3] |
| pKa | 8.0 ± 0.17 (Predicted) | [4] |
Experimental Protocols
Synthesis of (4-Boc-aminophenyl)boronic acid
A common synthetic route to (4-Boc-aminophenyl)boronic acid involves the protection of 4-aminophenylboronic acid. A representative protocol is as follows:
Reaction Scheme:
4-aminophenylboronic acid + Di-tert-butyl dicarbonate (B1257347) (Boc)₂O → (4-Boc-aminophenyl)boronic acid
Procedure:
-
In a suitable reaction vessel, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture of tert-butanol (B103910) and water.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining the temperature at 0 °C.
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Slowly add a solution of sodium hydroxide (B78521) (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with a cold aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4-Boc-aminophenyl)boronic acid as a white solid. A molar yield of 95% with a purity of 98% has been reported for a similar one-pot synthesis starting from the corresponding carboxybenzeneboronic acid.[5]
Suzuki-Miyaura Coupling Reaction
(4-Boc-aminophenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. A representative protocol for the coupling of (4-Boc-aminophenyl)boronic acid with 2-bromopyridine (B144113) is provided below.
Reaction Scheme:
(4-Boc-aminophenyl)boronic acid + 2-bromopyridine --[Pd(PPh₃)₄, K₂CO₃]--> N-Boc-4-(pyridin-2-yl)aniline
Procedure:
-
To an oven-dried Schlenk flask, add (4-Boc-aminophenyl)boronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents) to the flask under the inert atmosphere.
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Add a degassed mixture of a suitable solvent, such as 1,4-dioxane (B91453) or a mixture of ethanol (B145695) and water, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired biaryl product. Yields for similar Suzuki coupling reactions involving 2-bromopyridine and various arylboronic acids have been reported in the range of 62-95%.[6]
Visualization of Experimental Workflow and Signaling Pathway
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Ubiquitin-Proteasome Signaling Pathway
(4-Boc-aminophenyl)boronic acid is a precursor for the synthesis of various biologically active molecules, including proteasome inhibitors. These inhibitors play a crucial role in cancer therapy by disrupting the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.
Caption: The Ubiquitin-Proteasome pathway and the site of action for proteasome inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
